molecular formula C11H13N5O B2975358 1-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1219914-42-7

1-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2975358
CAS No.: 1219914-42-7
M. Wt: 231.259
InChI Key: ZHQSOWQEVDSBGH-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C11H13N5O and its molecular weight is 231.259. The purity is usually 95%.
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Scientific Research Applications

Coordination Polymer Construction

Research conducted by Cisterna et al. (2018) explored the structural diversity of Cd(II) coordination polymers using positional isomeric ligands containing pyridyl, triazole, and carboxylate fragments. This study highlighted the significance of the isomeric effect of ligand isomers in constructing metal–organic frameworks (MOFs) with unique thermal and luminescent properties. Such findings underscore the potential of 1-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide derivatives in developing advanced materials with specific functionalities (Cisterna et al., 2018).

Organic Synthesis and Chemical Reactions

The synthesis of novel organic compounds, including 1,2,4-triazoles and pyrazolopyrimidines derivatives, showcases the chemical versatility of triazole derivatives. Kumar and Mashelkar (2007) demonstrated the synthesis of novel 1,2,4-triazolo derivatives, emphasizing the role of triazole-based compounds in producing structurally diverse and biologically relevant molecules (Ν. V. Kumar & U. Mashelkar, 2007). Additionally, Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines, indicating the utility of triazole derivatives in facilitating complex organic reactions (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).

Biological Evaluation

Triazole derivatives have been evaluated for their biological activities, including anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents. This research sheds light on the therapeutic potential of triazole derivatives in treating diseases with an inflammatory component or cancer (A. Rahmouni et al., 2016).

Mechanism of Action

Properties

IUPAC Name

1-methyl-N-(2-pyridin-4-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-16-8-10(14-15-16)11(17)13-7-4-9-2-5-12-6-3-9/h2-3,5-6,8H,4,7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQSOWQEVDSBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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